4-methoxy-2,3-dimethyl-N-((2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide
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Overview
Description
4-methoxy-2,3-dimethyl-N-((2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzenesulfonamide core with methoxy, dimethyl, morpholinopyrimidinyl, and methyl substituents, contributing to its unique chemical properties and reactivity.
Scientific Research Applications
4-methoxy-2,3-dimethyl-N-((2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-2,3-dimethyl-N-((2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the benzenesulfonamide core:
Attachment of the morpholinopyrimidinyl group: This step involves the formation of a pyrimidine ring, followed by the introduction of the morpholine moiety. The pyrimidine ring is then attached to the benzenesulfonamide core through a nucleophilic substitution reaction.
Final coupling: The final step involves the coupling of the pyrimidine derivative with the benzenesulfonamide core using a suitable coupling reagent, such as a carbodiimide or a phosphonium salt, under mild reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-2,3-dimethyl-N-((2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy and dimethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The methoxy and dimethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) under mild conditions.
Substitution: Common reagents include halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, alcohols) under basic or acidic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Mechanism of Action
The mechanism of action of 4-methoxy-2,3-dimethyl-N-((2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-methoxy-2,3-dimethyl-N-((2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide can be compared with other similar compounds, such as:
4-methoxy-2,3-dimethylbenzenesulfonamide: Lacks the morpholinopyrimidinyl group, resulting in different chemical properties and reactivity.
2,3-dimethyl-N-((2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide:
4-methoxy-N-((2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide: Lacks the dimethyl groups, leading to different reactivity and biological activity.
Properties
IUPAC Name |
4-methoxy-2,3-dimethyl-N-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4S/c1-13-14(2)17(5-4-16(13)25-3)27(23,24)20-12-15-6-7-19-18(21-15)22-8-10-26-11-9-22/h4-7,20H,8-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXYVEKKUYBKTRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)NCC2=NC(=NC=C2)N3CCOCC3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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